molecular formula C19H27NO5 B14752675 tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate

tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate

Cat. No.: B14752675
M. Wt: 349.4 g/mol
InChI Key: VVFYDJJSFHIMKO-LSDHHAIUSA-N
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Description

tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate is a complex organic compound that features a cyclopropylcarbamate core with tert-butyl and phenyl groups. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with a phenyl cyclopropyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in various biochemical assays.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the carbamate and phenyl groups, which can form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate is unique due to its combination of a cyclopropyl ring and a tert-butoxycarbonyloxy group. This unique structure imparts specific reactivity and stability, making it valuable in various applications.

Properties

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl [4-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate

InChI

InChI=1S/C19H27NO5/c1-18(2,3)24-16(21)20-15-11-14(15)12-7-9-13(10-8-12)23-17(22)25-19(4,5)6/h7-10,14-15H,11H2,1-6H3,(H,20,21)/t14-,15+/m0/s1

InChI Key

VVFYDJJSFHIMKO-LSDHHAIUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)OC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)OC(=O)OC(C)(C)C

Origin of Product

United States

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